molecular formula C11H7BrF6O3 B14064973 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Cat. No.: B14064973
M. Wt: 381.07 g/mol
InChI Key: YTNZRWDKUYAJKM-UHFFFAOYSA-N
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Description

1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the reaction of 2,3-bis(trifluoromethoxy)benzene with a bromopropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups enhance its reactivity and stability, while the bromopropanone moiety allows for various chemical modifications. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is unique due to the presence of both trifluoromethoxy groups and a bromopropanone moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7BrF6O3

Molecular Weight

381.07 g/mol

IUPAC Name

1-[2,3-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O3/c12-5-4-7(19)6-2-1-3-8(20-10(13,14)15)9(6)21-11(16,17)18/h1-3H,4-5H2

InChI Key

YTNZRWDKUYAJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)C(=O)CCBr

Origin of Product

United States

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